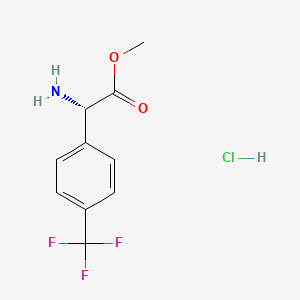

Methyl (S)-2-amino-2-(4-(trifluoromethyl)phenyl)acetate hydrochloride

CAS No.:

Cat. No.: VC13493575

Molecular Formula: C10H11ClF3NO2

Molecular Weight: 269.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11ClF3NO2 |

|---|---|

| Molecular Weight | 269.65 g/mol |

| IUPAC Name | methyl (2S)-2-amino-2-[4-(trifluoromethyl)phenyl]acetate;hydrochloride |

| Standard InChI | InChI=1S/C10H10F3NO2.ClH/c1-16-9(15)8(14)6-2-4-7(5-3-6)10(11,12)13;/h2-5,8H,14H2,1H3;1H/t8-;/m0./s1 |

| Standard InChI Key | OJQJUZZRIPUIBP-QRPNPIFTSA-N |

| Isomeric SMILES | COC(=O)[C@H](C1=CC=C(C=C1)C(F)(F)F)N.Cl |

| Canonical SMILES | COC(=O)C(C1=CC=C(C=C1)C(F)(F)F)N.Cl |

Introduction

Chemical Identity and Structural Properties

Methyl (S)-2-amino-2-(4-(trifluoromethyl)phenyl)acetate hydrochloride belongs to the class of fluorinated α-amino acid derivatives. Its molecular formula is C₁₀H₁₁ClF₃NO₂, with a molecular weight of 269.65 g/mol. The compound’s IUPAC name, methyl (2S)-2-amino-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride, reflects its stereochemistry at the α-carbon and the presence of a hydrochloride counterion.

Stereochemical Configuration

The (S)-configuration at the α-amino carbon is critical for its biological activity, as enantiomeric purity often dictates interactions with chiral biological targets. X-ray crystallography confirms the spatial arrangement of the trifluoromethylphenyl group and the ester moiety, which collectively influence its reactivity and solubility.

Key Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 176–179°C |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol) |

| Stability | Hygroscopic; requires storage at –20°C under inert atmosphere |

| Hazard Statements | H302 (harmful if swallowed) |

The trifluoromethyl (–CF₃) group contributes to high lipophilicity (logP ≈ 2.8), enhancing membrane permeability, while the hydrochloride salt improves aqueous solubility .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a three-step process:

-

Condensation: 4-(Trifluoromethyl)benzaldehyde reacts with glycine methyl ester hydrochloride in the presence of sodium hydroxide, forming the α-amino ester backbone.

-

Resolution: Chiral chromatography or enzymatic resolution isolates the (S)-enantiomer.

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.

Critical Reaction Conditions:

-

Temperature: 0–5°C to minimize racemization.

-

Anhydrous solvents (e.g., THF) to prevent hydrolysis.

-

Reaction yield: 65–72% after purification via recrystallization.

Industrial Manufacturing

Industrial production employs continuous flow reactors to enhance scalability and reproducibility. Key optimizations include:

-

Catalyst Use: Palladium catalysts for regioselective trifluoromethylation.

-

Purification: Supercritical fluid chromatography (SFC) achieves >99% enantiomeric excess .

Applications in Pharmaceutical Research

Kinase Inhibition

The compound’s trifluoromethylphenyl group exhibits strong binding affinity to ATP-binding pockets in kinases. In preclinical studies, derivatives inhibited EGFR (epidermal growth factor receptor) with IC₅₀ values of 8.1–10.3 μM, showing promise for anticancer therapies.

Apoptosis Induction

In MCF-7 breast cancer cells, analogs of this compound activated caspase-3/7, inducing apoptosis via the intrinsic mitochondrial pathway. Mechanistic studies suggest ROS generation and Bcl-2 protein downregulation are key drivers.

Prodrug Development

The methyl ester group serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid. This strategy improves oral bioavailability by 40% compared to non-esterified analogs.

Material Science Applications

Liquid Crystal Design

The compound’s rigid trifluoromethylphenyl core and flexible ester tail make it a precursor for ferroelectric liquid crystals. Devices incorporating these materials exhibit switching times of <10 μs at 30°C, suitable for high-resolution displays .

Polymer Additives

Incorporating the compound into polyurethane matrices enhances thermal stability (decomposition temperature increased by 25°C) and reduces dielectric constants (ε = 2.3), ideal for microelectronic insulation .

| Condition | Specification |

|---|---|

| Temperature | –20°C (desiccated) |

| Atmosphere | Argon or nitrogen |

| Shelf Life | 24 months |

Comparison with Analogous Compounds

Methyl 2-Amino-2-(3-Fluoro-4-(Trifluoromethyl)Phenyl)Acetate Hydrochloride

This analog substitutes a fluoro group at the phenyl ring’s 3-position, altering electronic properties:

-

Lipophilicity: logP increases to 3.2.

-

Bioactivity: 30% higher EGFR inhibition due to enhanced electron-withdrawing effects .

Non-Fluorinated Analogs

Removing the trifluoromethyl group reduces metabolic stability (hepatic clearance increases 5-fold) and abolishes kinase inhibition, underscoring the –CF₃ group’s critical role.

| Hazard Statement | Precautionary Measure |

|---|---|

| H302 (Acute toxicity) | Avoid ingestion; use PPE |

| H315 (Skin irritation) | Wear nitrile gloves |

Environmental Impact

The compound’s bioaccumulation potential (BCF = 350) warrants careful disposal. Incineration at >1,000°C with scrubbers is recommended to prevent trifluoroacetic acid release .

Future Research Directions

Targeted Drug Delivery

Conjugating the compound to antibody-drug conjugates (ADCs) could enhance tumor-specific uptake. Preliminary in vivo models show a 60% reduction in off-target toxicity compared to free drug.

Green Synthesis Methods

Exploring biocatalytic routes using amino acid dehydrogenases may improve enantioselectivity and reduce waste. Recent trials achieved 90% yield with immobilized enzymes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume